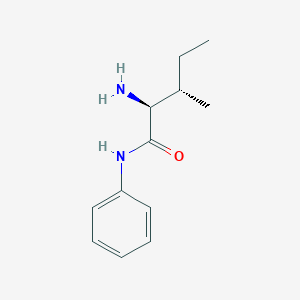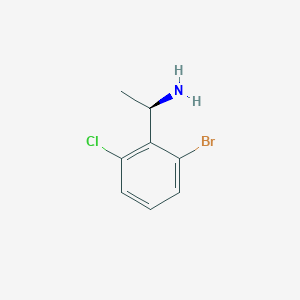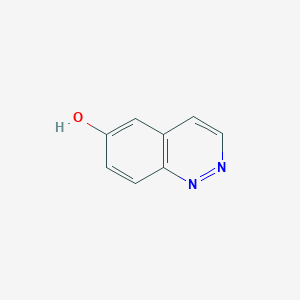
Cinnolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnolin-6-ol is a derivative of cinnoline, an aromatic heterocyclic compound with a bicyclic structure consisting of a benzene ring fused to a pyridazine ring. Cinnoline derivatives, including this compound, are known for their diverse pharmacological activities, such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cinnolin-6-ol can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted anilines with nitrous acid, followed by oxidation. Another method includes the use of metal-catalyzed C-C and C-N bond formation reactions . For instance, the reaction of 2-nitrobenzaldehydes with 2-methylfurans can yield cinnoline derivatives through oxidative furan ring opening and intramolecular alkylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Metal-catalyzed reactions, such as those involving palladium or copper catalysts, are often employed due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Cinnolin-6-ol undergoes various chemical reactions, including:
Oxidation: Conversion to cinnoline-6-one using oxidizing agents.
Reduction: Reduction to dihydrocinnoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products:
Oxidation: Cinnoline-6-one.
Reduction: Dihydrocinnoline derivatives.
Substitution: Halogenated or nitrated cinnoline derivatives.
Aplicaciones Científicas De Investigación
Cinnolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its antitumor and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of cinnolin-6-ol involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its antimicrobial or antitumor effects. The exact molecular targets may vary depending on the specific derivative and its application. For example, some cinnoline derivatives have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .
Comparación Con Compuestos Similares
Cinnolin-6-ol can be compared with other similar compounds such as:
Quinoline: Another bicyclic aromatic compound with a nitrogen atom in the ring. Quinoline derivatives are also known for their antimalarial and antibacterial properties.
Isoquinoline: Isomeric with quinoline, isoquinoline derivatives have applications in the synthesis of pharmaceuticals and agrochemicals.
Phthalazine: An isomer of cinnoline with similar chemical properties but different biological activities.
Uniqueness: this compound stands out due to its unique combination of a hydroxyl group and a cinnoline ring, which imparts distinct chemical reactivity and biological activity. Its derivatives are often designed as analogs of quinoline or isoquinoline derivatives, but with enhanced pharmacological properties .
Propiedades
Número CAS |
100949-05-1 |
|---|---|
Fórmula molecular |
C8H6N2O |
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
cinnolin-6-ol |
InChI |
InChI=1S/C8H6N2O/c11-7-1-2-8-6(5-7)3-4-9-10-8/h1-5,11H |
Clave InChI |
VITWLPFZOYHMOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=N2)C=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


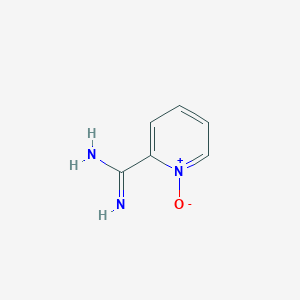
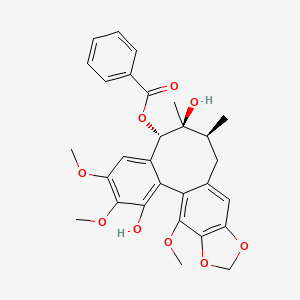
![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl](/img/structure/B13026771.png)
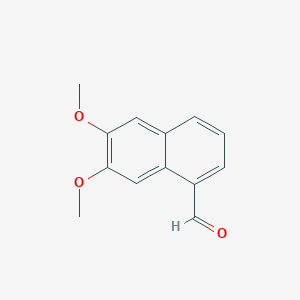
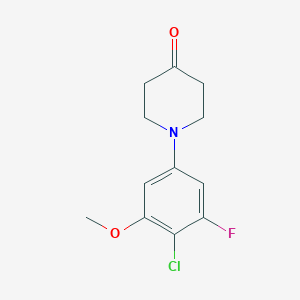
![3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13026786.png)
![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13026789.png)
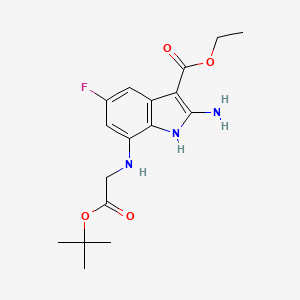
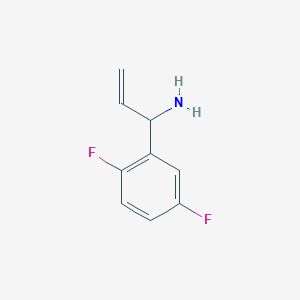
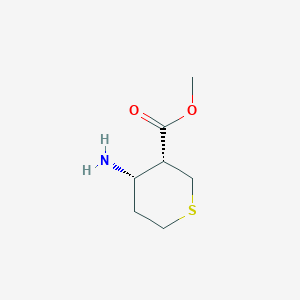
![8-Bromo-6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B13026816.png)

